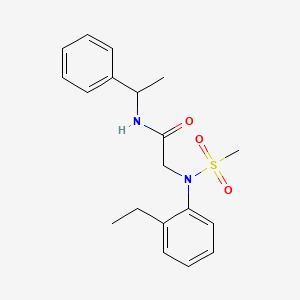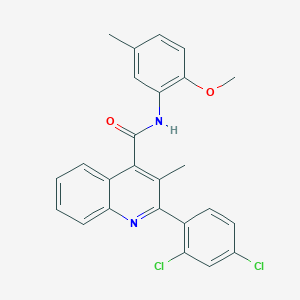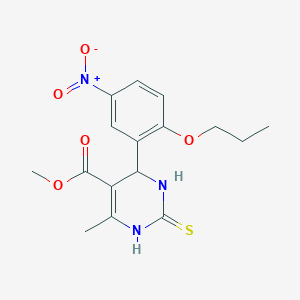
N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide, also known as EMGP, is a small molecule compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. EMGP is a member of the class of N-substituted glycine derivatives and has been shown to possess various biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
Mechanism of Action
The exact mechanism of action of N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide is not fully understood. However, it has been suggested that this compound may exert its biological effects by modulating the activity of certain enzymes and receptors involved in inflammation, pain, and epilepsy. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. This compound has also been shown to activate the GABA~A~ receptor, a receptor that is involved in the regulation of neuronal excitability and is a target for anticonvulsant drugs.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. In animal models of inflammation, this compound has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been shown to reduce pain sensitivity in various animal models of pain. In animal models of epilepsy, this compound has been shown to reduce the frequency and severity of seizures.
Advantages and Limitations for Lab Experiments
One of the main advantages of N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. This compound also possesses various biological activities, which makes it a versatile compound for studying different disease models. However, one of the limitations of this compound is its low solubility in water, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for the study of N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide. One of the potential directions is to investigate the potential of this compound as a drug for the treatment of inflammatory diseases, pain, and epilepsy. Another potential direction is to study the structure-activity relationship of this compound to identify more potent and selective analogs. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its biological effects. Finally, the pharmacokinetics and toxicity of this compound need to be studied to assess its safety and efficacy in vivo.
Synthesis Methods
The synthesis of N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide involves the reaction of 2-ethylphenyl isocyanate with N-(1-phenylethyl)glycine in the presence of methylsulfonyl chloride. The resulting product is then purified through recrystallization to obtain pure this compound. The overall yield of the synthesis process is around 50%.
Scientific Research Applications
N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory and analgesic effects in various animal models of inflammation and pain. This compound has also been shown to exhibit anticonvulsant activity in animal models of epilepsy. These findings suggest that this compound may be a promising candidate for the development of new drugs for the treatment of inflammatory diseases, pain, and epilepsy.
properties
IUPAC Name |
2-(2-ethyl-N-methylsulfonylanilino)-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-4-16-10-8-9-13-18(16)21(25(3,23)24)14-19(22)20-15(2)17-11-6-5-7-12-17/h5-13,15H,4,14H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZWADNPAVGEIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N(CC(=O)NC(C)C2=CC=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 1-[(2-fluorophenyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5186169.png)
![N-{3-[(3-hydroxyphenyl)amino]-2-quinoxalinyl}-4-methylbenzenesulfonamide](/img/structure/B5186175.png)
![2-(2-chlorophenyl)-N'-[1-(2,5-dichlorophenyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B5186198.png)
![1-methyl-4-(3-nitrophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5186199.png)

![N'-ethyl-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5186211.png)
![2-(4-biphenylyl)-9-ethyl-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5186216.png)
![4-({2-cyano-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]vinyl}amino)benzenesulfonamide](/img/structure/B5186220.png)


![3-methoxy-1-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)piperidine](/img/structure/B5186237.png)
![4-butoxy-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5186252.png)
![2-(1-piperidinyl)bicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B5186266.png)
![3-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoic acid hydrochloride](/img/structure/B5186272.png)